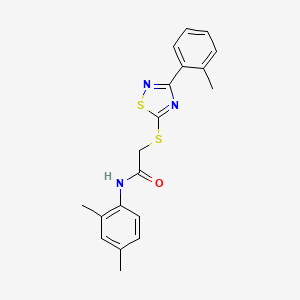

N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group (ortho-methylphenyl) at position 3 and a thioether-linked acetamide group at position 5. The acetamide moiety is further substituted with a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-8-9-16(14(3)10-12)20-17(23)11-24-19-21-18(22-25-19)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSBLQTNGMJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. It also discusses relevant case studies and research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

- A thiadiazole ring , which is known for its biological significance.

- A dimethylphenyl group , contributing to its lipophilicity and potential bioactivity.

- A thioacetamide moiety , which can enhance biological interactions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole rings exhibit significant antibacterial and antifungal activities.

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial against E. coli | 32.6 | |

| 2-amino-1,3,4-thiadiazole derivatives | Antibacterial against S. aureus | 62.5 |

Case Study : A study focused on 1,3,4-thiadiazole derivatives demonstrated their efficacy against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring significantly enhanced their antibacterial activity.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been highlighted in various studies. For instance, 2-amino-1,3,4-thiadiazole has shown cytostatic properties leading to the development of new anticancer agents.

| Compound | Activity | Reference |

|---|---|---|

| 2-amino-1,3,4-thiadiazole | Cytostatic against cancer cell lines | |

| Thiadiazole derivatives | Induction of apoptosis in cancer cells |

Research Findings : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole compounds have been explored in various contexts. Some derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes.

Mechanism : The inhibition of COX enzymes is crucial for reducing inflammation and pain, making these compounds potential candidates for therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Several 1,2,4-thiadiazole and triazolothiadiazole derivatives exhibit kinase inhibitory activity. For example:

Key Differences :

- The target compound lacks the triazolo-thiadiazole fusion ring but retains the thiadiazole-acetamide backbone.

Thiazole and Thiadiazole Acetamides in Medicinal Chemistry

Key Differences :

- Replacement of thiazole with thiadiazole in the target compound introduces additional nitrogen and sulfur atoms, which may alter electronic properties and hydrogen-bonding capacity.

- The sodium carboxylate group in ’s compound improves solubility but reduces cell permeability compared to the target’s neutral acetamide .

Agrochemical and Pesticide Derivatives

lists structurally related agrochemicals:

- N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride (mefluidide): A herbicide with a dimethylphenyl group similar to the target compound .

Key Differences :

Fluorophenyl-Substituted Thiadiazoles

and describe N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide , a dihydrothiadiazole derivative with antiproliferative and antimicrobial activities .

Key Differences :

Triazole-Based Acetamides in Pheromone Sensing

highlights VUAA1 and OLC15 , triazole-thioacetamides used in insect pheromone studies:

Key Differences :

- Pyridinyl substituents in VUAA1/OLC15 enable π-π stacking, whereas the o-tolyl group in the target compound may prioritize hydrophobic interactions .

Comparative Data Table

Q & A

Basic: What are the standard synthetic routes for preparing N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiadiazole core formation : Reacting o-tolyl thioamide with chlorinating agents (e.g., PCl₃) to form 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol.

Thioether linkage : Coupling the thiol group with 2-chloroacetamide derivatives (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) via nucleophilic substitution in refluxing ethanol or acetone, monitored by TLC (hexane:ethyl acetate, 9:1) .

Purification : Crude products are recrystallized from ethanol or purified via column chromatography.

Characterization :

- 1H/13C NMR : Confirm substituent environments (e.g., methyl groups at 2,4-dimethylphenyl: δ ~2.2–2.4 ppm; thiadiazole protons: δ ~7.5–8.0 ppm) .

- LC-MS/MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 423.1) and fragmentation patterns .

Basic: How can researchers validate the molecular structure of this compound and its intermediates?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- Single-crystal X-ray diffraction : Resolve crystal packing and confirm bond angles (e.g., C-S-C in thiadiazole at ~90°) using analogs from structural databases .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide; C-N-C in thiadiazole at ~1550 cm⁻¹) .

- Elemental analysis : Ensure purity (>95%) by matching experimental vs. theoretical C, H, N, S percentages .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

- Anticancer activity : MTT assay on cancer cell lines (e.g., A549 lung adenocarcinoma) with IC₅₀ determination. Include NIH/3T3 normal cells for selectivity (e.g., IC₅₀ >1000 µM indicates low cytotoxicity) .

Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for thioether coupling. Ethanol may reduce byproducts compared to toluene-water systems .

- Catalyst addition : Use KI (10 mol%) to accelerate nucleophilic substitution kinetics .

- Temperature control : Maintain reflux at 80–90°C for 6–8 hours, monitored by TLC. Prolonged heating (>10 hours) may degrade the thiadiazole core .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 80°C, 6h | 78 | 98 |

| DMF, 100°C, 8h | 65 | 92 |

| Toluene-water, 90°C | 72 | 85 |

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., hindered rotation of o-tolyl group causing splitting at 25°C vs. coalescence at 60°C) .

- 2D NMR (HSQC, HMBC) : Assign ambiguous protons (e.g., thiadiazole C5-H coupling with acetamide carbonyl) .

- Computational modeling : Compare experimental 13C NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

-

Substituent variation : Synthesize analogs with:

-

Biological testing : Correlate substituent changes with activity:

Substituent Anticancer IC₅₀ (µM) Antimicrobial MIC (µg/mL) 2,4-dimethylphenyl 23.3 12.5 4-methoxyphenyl 45.6 25.0 3,4-dichlorophenyl 18.9 6.25

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO:PBS (1:9 v/v) for in vitro assays; ensure final DMSO <1% to avoid cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release .

Advanced: What computational methods are recommended for target identification and docking studies?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against kinases (e.g., CDK5/p25) using PDB structures (e.g., 1UNL). Validate poses with MD simulations (AMBER) .

- Pharmacophore modeling (MOE) : Identify critical interactions (e.g., hydrogen bonds with thiadiazole sulfur) .

- ADMET prediction (SwissADME) : Assess logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.